molecular formula C8H6BrClO2 B1288859 2-Bromo-4-chlorophenylacetic acid CAS No. 52864-56-9

2-Bromo-4-chlorophenylacetic acid

Cat. No. B1288859
CAS RN: 52864-56-9
M. Wt: 249.49 g/mol
InChI Key: BWAQWLHENYXBOQ-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenylacetic acid is a halogenated aromatic compound that contains both bromine and chlorine substituents on the phenyl ring, as well as an acetic acid moiety. While the provided papers do not directly discuss 2-Bromo-4-chlorophenylacetic acid, they do provide insights into related compounds and methodologies that could be relevant for the analysis and handling of similar halogenated aromatic carboxylic acids.

Synthesis Analysis

The synthesis of related halogenated compounds often involves halogenation reactions, as seen in the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate, where 2-bromo-4-chlorophenol reacts with 2-bromobutanoyl bromide in the presence of pyridine . Similarly, the synthesis of 2-bromo-2',4'-dichloroacetophenone involves bromination, chlorination, and acylation steps starting from glacial acetic acid and m-dichlorobenzene . These methods could potentially be adapted for the synthesis of 2-Bromo-4-chlorophenylacetic acid by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be analyzed using techniques such as NMR and IR spectroscopy . These techniques provide information about the electronic environment of the atoms within the molecule, which is influenced by the presence of electron-withdrawing halogen substituents. Frontier molecular orbital analysis and molecular electrostatic potential studies can also be used to understand the reactivity and electronic properties of these compounds .

Chemical Reactions Analysis

Halogenated aromatic carboxylic acids can undergo various chemical reactions, including esterification and coupling reactions. For instance, carboxylic acids can be derivatized to form esters, as described in the preparation of carboxylic acid 4'-bromophenacyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography . Additionally, halogenated aromatic compounds can participate in cross-coupling reactions, such as the Pd-catalyzed Suzuki cross-coupling reaction used to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds, such as density, refractive index, boiling point, and melting point, can be measured to characterize these substances . Analytical methods like high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) are used to determine the presence and concentration of these compounds in various matrices . For example, GC combined with MS can be used to analyze butyl ester formulations of related compounds like 2,4-dichlorophenoxyacetic acid .

Scientific Research Applications

1. Proteomics Research

  • Application : 2-Bromo-4-chlorophenylacetic acid is a halogenated phenyl acetic acid used in proteomics research .
  • Results : The outcomes of using 2-Bromo-4-chlorophenylacetic acid in proteomics research are not specified in the source .

2. Organic Chemistry

  • Application : A related compound, 4-chloro-α-bromo-acetophenone, is used in the bromination reaction of carbonyl compounds, which is a significant topic in organic chemistry .
  • Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
  • Results : It was demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

3. Synthesis of Phenylacetoxy Cellulosics

  • Application : A related compound, 2-Chlorophenylacetic acid, has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
  • Results : The outcomes of using 2-Chlorophenylacetic acid in the synthesis of phenylacetoxy cellulosics are not specified in the source .

Safety And Hazards

2-Bromo-4-chlorophenylacetic acid is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAQWLHENYXBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618567
Record name (2-Bromo-4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chlorophenylacetic acid

CAS RN

52864-56-9
Record name 2-Bromo-4-chlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52864-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RB Petigara, HL Yale - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
An unusually facile dehydrobromination, involving the ortho‐bromine atom and the = NH proton of a 2‐imino‐1‐(phenethyl)‐, 2‐imino‐1‐(phenoxymethyl)‐, or 2‐imino‐1‐(…
Number of citations: 16 onlinelibrary.wiley.com

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